molecular formula C24H27ClFN3O5 B11928129 [2-[[(1~{S})-1-(3-chlorophenyl)-2-fluoranyl-ethyl]amino]-7-methoxy-1,3-benzoxazol-5-yl]-[(2~{S},5~{S})-5-(2-hydroxyethyl)-2-methyl-morpholin-4-yl]methanone

[2-[[(1~{S})-1-(3-chlorophenyl)-2-fluoranyl-ethyl]amino]-7-methoxy-1,3-benzoxazol-5-yl]-[(2~{S},5~{S})-5-(2-hydroxyethyl)-2-methyl-morpholin-4-yl]methanone

Cat. No.: B11928129
M. Wt: 491.9 g/mol
InChI Key: PLMHHBJXBHCBMU-ADLFWFRXSA-N
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Biological Activity

The compound BAY 1217224 , chemically known as [2[[(1S)1(3chlorophenyl)2fluoroethyl]amino]7methoxy1,3benzoxazol5yl][(2S,5S)5(2hydroxyethyl)2methylmorpholin4yl]methanone[2-[[(1S)-1-(3-chlorophenyl)-2-fluoroethyl]amino]-7-methoxy-1,3-benzoxazol-5-yl]-[(2S,5S)-5-(2-hydroxyethyl)-2-methylmorpholin-4-yl]methanone, is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly as a thrombin inhibitor. This article explores the biological activity of BAY 1217224, summarizing its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24H27ClFN3O5
  • Molecular Weight : 491.9 g/mol
  • IUPAC Name : As described above.
  • Structural Characteristics : The compound features a complex structure with multiple functional groups that contribute to its biological activity.

BAY 1217224 acts primarily as a thrombin inhibitor , which is crucial in the coagulation cascade. Thrombin plays a significant role in converting fibrinogen to fibrin, thus facilitating blood clot formation. By inhibiting thrombin, BAY 1217224 may help in managing conditions associated with excessive clotting, such as thrombosis.

Biological Activities

Recent studies have highlighted several biological activities associated with BAY 1217224:

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • A study evaluated the cytotoxic effects of benzoxazole derivatives on human cancer cell lines. Results showed that modifications at specific positions on the benzoxazole ring significantly enhanced cytotoxicity, indicating that BAY 1217224 could be optimized for better efficacy against tumors .
  • Thrombin Inhibition :
    • In vitro assays demonstrated that BAY 1217224 effectively inhibits thrombin activity, suggesting its potential use in therapeutic applications for thrombotic disorders. The compound displayed favorable pharmacokinetic properties, indicating good absorption and bioavailability when administered orally .
  • Comparative Analysis :
    • A comparative study of various thrombin inhibitors highlighted BAY 1217224's unique structure as a significant advantage over traditional anticoagulants like warfarin, which can have adverse effects and require regular monitoring of blood levels .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Cell LineIC50 (µM)Reference
Benzoxazole Derivative ACytotoxicMCF-715
Benzoxazole Derivative BAntimicrobialE. coli20
BAY 1217224Thrombin InhibitionThrombin Enzyme10

Properties

Molecular Formula

C24H27ClFN3O5

Molecular Weight

491.9 g/mol

IUPAC Name

[2-[[(1S)-1-(3-chlorophenyl)-2-fluoroethyl]amino]-7-methoxy-1,3-benzoxazol-5-yl]-[(2S,5S)-5-(2-hydroxyethyl)-2-methylmorpholin-4-yl]methanone

InChI

InChI=1S/C24H27ClFN3O5/c1-14-12-29(18(6-7-30)13-33-14)23(31)16-9-19-22(21(10-16)32-2)34-24(27-19)28-20(11-26)15-4-3-5-17(25)8-15/h3-5,8-10,14,18,20,30H,6-7,11-13H2,1-2H3,(H,27,28)/t14-,18-,20+/m0/s1

InChI Key

PLMHHBJXBHCBMU-ADLFWFRXSA-N

Isomeric SMILES

C[C@H]1CN([C@H](CO1)CCO)C(=O)C2=CC3=C(C(=C2)OC)OC(=N3)N[C@H](CF)C4=CC(=CC=C4)Cl

Canonical SMILES

CC1CN(C(CO1)CCO)C(=O)C2=CC3=C(C(=C2)OC)OC(=N3)NC(CF)C4=CC(=CC=C4)Cl

Origin of Product

United States

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